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molecular formula C11H18 B8616219 Homoadamantane

Homoadamantane

Cat. No. B8616219
M. Wt: 150.26 g/mol
InChI Key: LFWQUGCYGMCTQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03976710

Procedure details

4-Homoisotwistane (II) is a compound disclosed by Krantz et al (Chem., Commun., 1971, 1287 and J. Amer. Chem. Soc., 95, 5662 (1973)) in their report concerning the selectivity of the intermolecular Diels-Alder reaction of 1-penten-5-ylcyclohexadienes. However, the selectivity of 4-homoisotwistane (II) is very low in this reaction and the starting 1-penten-5-ylcyclohexadiene is not readily available or cannot easily be synthesized. Accordingly, from the industrial viewpoint, it is very disadvantageous to synthesize 4-homoisotwistane according to the process of Krantz et al. Majerski et al (Tetrahedron Letters, 4915 (1973)) succeeded in synthesizing 4-homoisotwistane (II) in a yield of about 20 percent by reacting homoadamant-4-ene or homoadamantan-4-ol with concentrated sulfuric acid and n-pentane. This process also is industrially disadvantageous because it is difficult to obtain the starting homoadamantane derivatives.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-penten-5-ylcyclohexadienes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1-penten-5-ylcyclohexadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
homoadamantan-4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Yield
20%

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:10][CH:9]2[CH2:11][CH:5]3[CH2:6][CH2:7][CH:8]2[CH:3]([CH2:4]3)[CH2:2]1.C=CCCCC1CCC=CC=1.S(=O)(=O)(O)O>CCCCC>[CH2:6]1[CH:5]2[CH2:4][CH:3]3[CH2:8][CH:9]([CH2:11]2)[CH2:10][CH:1]([CH2:2]3)[CH2:7]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC2CC3CCC2C(C1)C3
Step Two
Name
1-penten-5-ylcyclohexadienes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC2CC3CCC2C(C1)C3
Step Four
Name
1-penten-5-ylcyclohexadiene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCC1=CC=CCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC2CC3CCC2C(C1)C3
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC2CC3CCC2C(C1)C3
Step Seven
Name
homoadamantan-4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
cannot easily be synthesized

Outcomes

Product
Name
Type
product
Smiles
C1CC2CC3CC1CC(C2)C3
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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